![molecular formula C26H30FN5O5 B2468484 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate CAS No. 1351632-18-2](/img/structure/B2468484.png)
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate
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Description
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate is a useful research compound. Its molecular formula is C26H30FN5O5 and its molecular weight is 511.554. The purity is usually 95%.
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Biological Activity
The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O3, with a molecular weight of approximately 378.43 g/mol. The structure features a benzimidazole core, piperidine, and piperazine rings, which are known to enhance biological activity through various mechanisms.
Key Structural Components
Component | Description |
---|---|
Benzimidazole Core | Known for anticancer and antiviral properties. |
Piperidine Ring | Enhances binding affinity to biological targets. |
Piperazine Ring | Involved in receptor interactions. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the condensation of intermediates derived from 1H-benzimidazole and piperazine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.
Research indicates that compounds similar to this one interact with various biological targets, including enzymes and receptors. The benzimidazole derivatives have been shown to exhibit:
- Anticancer Activity : Compounds in this class inhibit human topoisomerase I, an enzyme crucial for DNA replication, leading to cell cycle arrest in the G2/M phase.
- Antiviral Properties : Similar structures have demonstrated effectiveness against viral infections by disrupting viral replication processes.
Case Studies
- Anticancer Evaluation : A study evaluated a series of benzimidazole derivatives against 60 human cancer cell lines at the National Cancer Institute (NCI). Notably, compounds with structural similarities exhibited significant growth inhibition, with IC50 values comparable to established chemotherapeutics like camptothecin .
- DNA Interaction Studies : Using UV absorption and fluorescence spectroscopy, researchers found that certain derivatives stabilized DNA structures, indicating potential as DNA-binding agents .
Comparative Data on Biological Activity
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O.C2H2O4/c25-19-5-7-20(8-6-19)29-13-15-30(16-14-29)24(31)18-9-11-28(12-10-18)17-23-26-21-3-1-2-4-22(21)27-23;3-1(4)2(5)6/h1-8,18H,9-17H2,(H,26,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZDWZANJFMEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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